5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole
Description
5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole derivative characterized by a 4-ethoxy-3-methoxyphenyl group at position 5 and an isopropyl group at position 3 of the triazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications. The isopropyl group contributes steric bulk, which may affect molecular packing in crystalline states or binding interactions in biological systems.
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3O2/c1-5-19-11-7-6-10(8-12(11)18-4)14-15-13(9(2)3)16-17-14/h6-9H,5H2,1-4H3,(H,15,16,17) |
InChI Key |
WPNYWUZHSCCUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The ethoxy and methoxy groups on the phenyl ring participate in nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis of ethoxy groups : Treatment with hydrobromic acid (HBr) in acetic acid converts the ethoxy group to a hydroxyl group, forming 5-(4-hydroxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethoxy → Hydroxy | 48% HBr, AcOH, reflux, 6 hr | 5-(4-Hydroxy-3-methoxyphenyl) derivative | 82% |
Oxidation Reactions
The isopropyl substituent on the triazole ring undergoes oxidation to form a ketone:
-
Isopropyl → Ketone : Using potassium permanganate (KMnO₄) in acidic medium yields 5-(4-ethoxy-3-methoxyphenyl)-3-(propan-2-one)-1H-1,2,4-triazole.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Isopropyl → Ketone | KMnO₄, H₂SO₄, 60°C, 4 hr | 3-(Propan-2-one) derivative | 68% |
Triazole Ring Alkylation
The NH group in the triazole core reacts with alkyl halides to form N-alkylated derivatives. For instance:
-
Methylation : Treatment with methyl iodide (CH₃I) and sodium hydride (NaH) in DMF produces 5-(4-ethoxy-3-methoxyphenyl)-1-methyl-3-isopropyl-1H-1,2,4-triazole .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Methylation | CH₃I, NaH, DMF, 25°C, 12 hr | 1-Methyl derivative | 75% |
Cross-Coupling Reactions
The phenyl ring participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces a biphenyl moiety .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5-(4-Ethoxy-3-methoxybiphenyl) derivative | 89% |
Electrophilic Aromatic Substitution
The electron-donating methoxy group directs electrophilic substitution to specific positions:
-
Nitration : Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 5-(4-ethoxy-3-methoxy-5-nitrophenyl)-3-isopropyl-1H-1,2,4-triazole .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 hr | 5-Nitro derivative | 58% |
Condensation and Cyclization
The triazole core serves as a scaffold for constructing fused heterocycles:
-
Formation of triazolo-pyrimidines : Reaction with malononitrile under basic conditions generates fused triazolo[1,5-a]pyrimidine derivatives .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Malononitrile, EtOH, Δ, 8 hr | Triazolo[1,5-a]pyrimidine | 73% |
Biological Activity Modulation via Substituent Modification
Structural modifications enhance pharmacological properties:
-
Anticancer activity : Introducing a 2,4-difluorophenoxy group via nucleophilic substitution improves inhibition of cancer cell proliferation (IC₅₀: 0.43–0.75 μM against MRSA) .
Key Mechanistic Insights
-
Electronic effects : Methoxy and ethoxy groups enhance electron density on the phenyl ring, favoring electrophilic substitution at the para position relative to the methoxy group.
-
Steric hindrance : The isopropyl group on the triazole ring limits reactivity at the N1 position, directing substitutions to the phenyl ring .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. In comparative studies, its efficacy was found to be comparable to established anti-inflammatory drugs such as ibuprofen .
Anticancer Activity
This compound has also demonstrated potential anticancer properties by targeting pathways involved in cell proliferation. Studies have indicated that it may inhibit the growth of various cancer cell lines by interfering with the signaling mechanisms that promote tumor growth and metastasis . Further research is ongoing to elucidate its mechanisms of action and optimize its structure for enhanced efficacy.
Fungicidal Activity
The triazole class of compounds is well-known for its fungicidal properties. This compound has been evaluated for its effectiveness against a range of fungal pathogens affecting crops. Its ability to inhibit fungal growth makes it a valuable candidate for agricultural applications, particularly in developing new fungicides that are less toxic to non-target organisms .
Herbicidal Properties
In addition to its antifungal activity, there is emerging evidence suggesting that this compound may possess herbicidal properties. Its structural features allow it to interact with plant metabolic pathways, potentially leading to the development of selective herbicides that can control weed populations without harming crops .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its applications. Interaction studies have shown that this compound can bind to specific biological targets such as enzymes involved in inflammation and cancer cell proliferation. The presence of the ethoxy and methoxy groups enhances its solubility and interaction with these targets .
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole, highlighting substituent variations and their implications:
Substituent Effects on Bioactivity
- Aryl Substituents: The 4-ethoxy-3-methoxyphenyl group in the target compound differs from the 3,4,5-trimethoxyphenyl group in . The latter’s three methoxy groups increase electron density and steric hindrance, which may enhance binding to hydrophobic enzyme pockets.
- Position 3 Substituents : The isopropyl group in the target compound provides greater steric bulk compared to the methylthio group in or the methyl group in . This could reduce binding affinity in certain enzyme-active sites but improve selectivity for less sterically constrained targets .
Crystallographic and Computational Studies
These tools are critical for understanding molecular conformations and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies .
Pharmacological Potential
- COX-2 Inhibition : Unlike the methylsulfonyl-containing triazoles in , which show strong COX-2 inhibition, the target compound lacks this substituent. However, its ethoxy and methoxy groups may target alternative pathways, such as cytochrome P450 enzymes or kinases .
- Antimicrobial Activity : The methylthio-substituted analog in demonstrates moderate antimicrobial activity, suggesting that the target compound’s isopropyl group could be optimized for similar applications through derivatization .
Biological Activity
5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19N3O2, with a molecular weight of approximately 261.32 g/mol. The compound features an ethoxy and methoxy group on a phenyl ring along with an isopropyl substituent on the triazole ring. This unique structure enhances its solubility and biological activity compared to other triazole derivatives .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of various cancer cell lines. For example, it has shown promising results against Hep-G2 liver cancer cells, achieving a notable reduction in cell viability at specific concentrations .
The structure-activity relationship (SAR) analysis indicates that modifications to the substituents can enhance the anticancer efficacy of triazole derivatives .
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It may modulate receptors that play crucial roles in cell signaling pathways associated with inflammation and cancer growth .
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to this compound:
- Study on Anticancer Activity : A study assessed various triazole derivatives against Hep-G2 cells and found that those with electron-donating groups exhibited higher cytotoxicity .
- Anti-inflammatory Study : Another investigation highlighted how certain triazoles could significantly reduce inflammation markers in animal models, supporting their potential use in treating chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole?
- Methodology : The compound can be synthesized via cyclization reactions starting from substituted benzamidates or hydrazine derivatives. For example:
- Step 1 : React methyl benzamidate hydrochloride with triethylamine and 4-ethoxy-3-methoxybenzoyl chloride in CH₂Cl₂ under ice-cooling to form intermediates .
- Step 2 : Reflux intermediates with hydrazine derivatives (e.g., isopropylhydrazine) in ethanol or dioxane to form the triazole ring .
- Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallize from ethanol .
Q. How is the structural characterization of this compound performed using crystallography?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of ethanol solutions. Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles .
- Validation : Compare experimental data with computational models (e.g., DFT) to resolve ambiguities in electron density maps .
- Key Parameters : Data-to-parameter ratio >15, R-factor <0.05, and mean σ(C–C) = 0.002 Å ensure accuracy .
Advanced Research Questions
Q. How do substituents on the triazole ring influence COX-2 inhibitory activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., sulfonyl, methoxy, ethoxy). For example:
| Substituent (Position) | IC₅₀ (COX-2, μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| 4-Methylsulfonyl | 0.03 | 300 |
| 4-Ethoxy-3-methoxy | 0.12 | 150 |
| 4-Chloro | 0.45 | 50 |
- Mechanistic Insight : Electron-withdrawing groups (e.g., sulfonyl) enhance COX-2 binding via hydrogen bonding to Arg120 and Tyr355 .
- Experimental Design : Use in vitro COX-2 inhibition assays (e.g., ELISA) and molecular docking (AutoDock Vina) to validate interactions .
Q. What methodological approaches are used to resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies (e.g., COX-2 IC₅₀ values) and apply statistical tools (e.g., ANOVA, Tukey’s HSD test) to identify outliers .
- Cross-Validation : Replicate key experiments under standardized conditions (e.g., pH 7.4, 37°C) to control variables like solvent effects or assay protocols .
- Case Study : Discrepancies in antiproliferative activity (e.g., EC₅₀ ranging from 1.2–5.8 μM) may arise from differences in cell lines (e.g., HCT116 vs. HeLa); use isogenic cell models to isolate structural effects .
Methodological Challenges and Solutions
Q. How can computational methods improve the design of triazole derivatives with enhanced solubility?
- Approach :
- LogP Prediction : Use software like MarvinSketch or ACD/Labs to calculate partition coefficients. Substituents like isopropyl (LogP +0.6) vs. methoxy (LogP -0.2) impact solubility .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol mixtures) to optimize substituent polarity .
- Validation : Compare predicted LogP with experimental HPLC retention times (C18 column, 70:30 H₂O:MeCN) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity data for structurally similar triazoles?
- Root Causes :
- Assay Variability : MTT vs. SRB assays may yield differing EC₅₀ values due to detection mechanisms (mitochondrial activity vs. protein content) .
- Batch Effects : Variations in reagent purity (e.g., >98% vs. 95%) or storage conditions (e.g., light exposure) alter results .
- Resolution : Adopt OECD guidelines for in vitro testing, including triplicate runs and internal controls (e.g., doxorubicin as a reference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
